molecular formula C25H43NO2Te B14316659 Ethyl [2-(phenyltellanyl)hexadecyl]carbamate CAS No. 112476-13-8

Ethyl [2-(phenyltellanyl)hexadecyl]carbamate

Cat. No.: B14316659
CAS No.: 112476-13-8
M. Wt: 517.2 g/mol
InChI Key: STKPHKXBDNNVRD-UHFFFAOYSA-N
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Description

Ethyl [2-(phenyltellanyl)hexadecyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyltellanyl group attached to a hexadecyl chain, which is further linked to an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-(phenyltellanyl)hexadecyl]carbamate typically involves the reaction of 2-(phenyltellanyl)hexadecanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(phenyltellanyl)hexadecyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The phenyltellanyl group can be oxidized to form tellurium dioxide.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various alkylating agents can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Tellurium dioxide and the corresponding oxidized carbamate.

    Reduction: The corresponding amine and ethanol.

    Substitution: Various substituted carbamates depending on the alkylating agent used.

Scientific Research Applications

    Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.

    Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for biochemical studies.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl [2-(phenyltellanyl)hexadecyl]carbamate involves its interaction with molecular targets through its carbamate and phenyltellanyl groups. The carbamate group can form stable linkages with amino acids in proteins, potentially altering their function. The phenyltellanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate without the phenyltellanyl group.

    Methyl carbamate: Similar structure but with a methyl group instead of an ethyl group.

    Propyl carbamate: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

Ethyl [2-(phenyltellanyl)hexadecyl]carbamate is unique due to the presence of the phenyltellanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications that other carbamates may not be suitable for.

Properties

CAS No.

112476-13-8

Molecular Formula

C25H43NO2Te

Molecular Weight

517.2 g/mol

IUPAC Name

ethyl N-(2-phenyltellanylhexadecyl)carbamate

InChI

InChI=1S/C25H43NO2Te/c1-3-5-6-7-8-9-10-11-12-13-14-16-21-24(22-26-25(27)28-4-2)29-23-19-17-15-18-20-23/h15,17-20,24H,3-14,16,21-22H2,1-2H3,(H,26,27)

InChI Key

STKPHKXBDNNVRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CNC(=O)OCC)[Te]C1=CC=CC=C1

Origin of Product

United States

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